![molecular formula C19H20N2O4S B5169312 allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 6239-58-3](/img/structure/B5169312.png)
allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.11437830 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O4S, with a molecular weight of approximately 372.11 g/mol. The compound features a pyrimido-thiazine core with an allyl group and a methoxy-substituted phenyl ring, contributing to its unique reactivity and biological activity.
Synthesis
The synthesis typically involves multiple steps including:
- Formation of the pyrimido-thiazine core : This is achieved through the reaction of thiourea with α,β-unsaturated carbonyl compounds.
- Introduction of functional groups : The allyl and methoxy groups are introduced via substitution reactions.
The synthetic routes can be optimized for yield and purity using advanced catalysts and controlled reaction conditions .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. Mechanistic investigations suggest that it could interfere with DNA replication processes in cancer cells .
Enzyme Inhibition
Allyl 6-(4-methoxyphenyl)-8-methyl has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to significant alterations in cellular functions and has implications for drug design .
The biological activity of allyl 6-(4-methoxyphenyl)-8-methyl is attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules such as enzymes and receptors. These interactions are essential for its action as a potential therapeutic agent.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrimido-thiazine family:
These findings highlight the potential therapeutic applications of allyl 6-(4-methoxyphenyl)-8-methyl in treating infections and cancer.
Scientific Research Applications
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex compound with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, biological activities, and potential applications in drug development.
Structural Characteristics
The compound features a unique structural framework characterized by a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C17H18N2O4S, and it has a molecular weight of approximately 374.47 g/mol. The presence of an allyl group and a methoxy-substituted phenyl ring contributes to its reactivity and biological activity.
Key Functional Groups
- Allyl Group : Enhances reactivity and allows for various chemical transformations.
- Methoxy Group : Modulates the electronic properties of the phenyl ring, influencing interactions with biological targets.
- Thiazine Core : Provides structural stability and potential for diverse reactivity patterns.
Biological Activities
Research indicates that this compound exhibits promising biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antifungal properties.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : The compound's functional groups facilitate interactions with various enzymes, potentially leading to therapeutic applications.
Applications in Drug Development
The unique structural features and biological activities of this compound position it as a promising candidate for drug development. Potential applications include:
- Lead Compound in Antimicrobial Agents : Given its potential antimicrobial properties.
- Anticancer Drug Development : Exploring its ability to inhibit tumor growth.
- Enzyme Modulators : Investigating its role in modulating enzymatic pathways for therapeutic benefits.
Properties
IUPAC Name |
prop-2-enyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-4-10-25-18(23)16-12(2)20-19-21(15(22)9-11-26-19)17(16)13-5-7-14(24-3)8-6-13/h4-8,17H,1,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLVBGHFTMZCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387511 |
Source
|
Record name | AC1MFBGL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-58-3 |
Source
|
Record name | AC1MFBGL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.